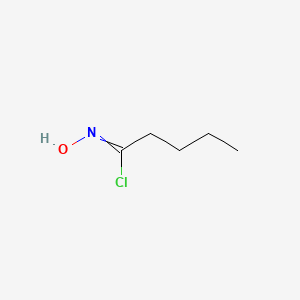![molecular formula C11H10O3 B14511892 5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro- CAS No. 62662-72-0](/img/structure/B14511892.png)
5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining furan and benzopyran moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with furan derivatives in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
5H-Furo3,2-g
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic activities against cancer cell lines.
Wirkmechanismus
The mechanism of action of 5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- involves its interaction with specific molecular targets. For example, as a potential SERM, it may bind to estrogen receptors and modulate their activity, thereby influencing the expression of estrogen-responsive genes . The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives: These compounds share a similar furochromene core and have been studied for their cytotoxic activities.
6,7-Dihydro-4(5H)-benzofuranone: Another compound with a fused ring system, used in the synthesis of various heterocyclic compounds.
Uniqueness
5H-Furo3,2-gbenzopyran-3(2H)-one, 6,7-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its potential as a SERM and its cytotoxic activities make it a compound of significant interest in medicinal chemistry.
Eigenschaften
CAS-Nummer |
62662-72-0 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
6,7-dihydro-5H-furo[3,2-g]chromen-3-one |
InChI |
InChI=1S/C11H10O3/c12-9-6-14-11-5-10-7(4-8(9)11)2-1-3-13-10/h4-5H,1-3,6H2 |
InChI-Schlüssel |
XAOCKGYTEVRQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(C=C2OC1)OCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


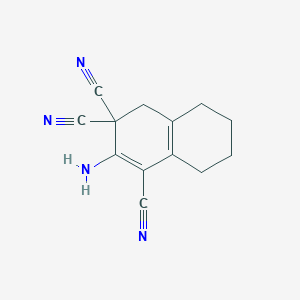
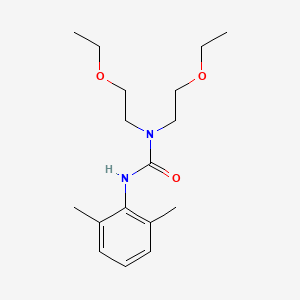
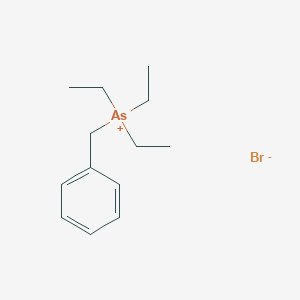

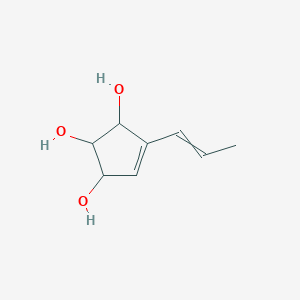
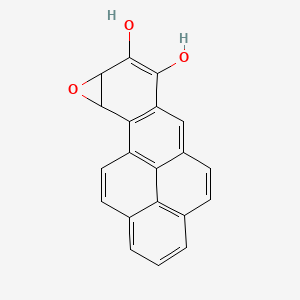
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
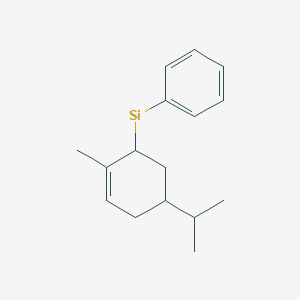

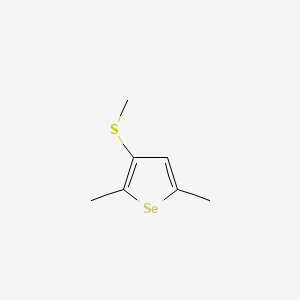
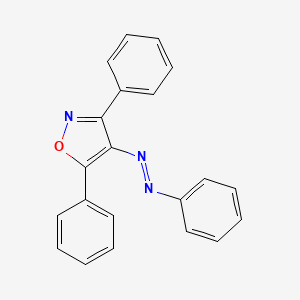
![1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-](/img/structure/B14511887.png)
